REACTION_SMILES
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[BH3:34].[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1.[O:35]1[CH2:36][CH2:37][CH2:38][CH2:39]1.[c:1]1([NH:11][C:12]([CH2:13][c:14]2[cH:15][c:16]([O:20][CH2:21][c:22]3[cH:23][cH:24][cH:25][cH:26][cH:27]3)[cH:17][cH:18][cH:19]2)=[O:28])[cH:2][cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12>>[c:1]1([NH:11][CH2:12][CH2:13][c:14]2[cH:15][c:16]([O:20][CH2:21][c:22]3[cH:23][cH:24][cH:25][cH:26][cH:27]3)[cH:17][cH:18][cH:19]2)[cH:2][cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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O=C(Cc1cccc(OCc2ccccc2)c1)Nc1cccc2ccccc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cc1cccc(OCc2ccccc2)c1)Nc1cccc2ccccc12
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Name
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Type
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product
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Smiles
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c1ccc(COc2cccc(CCNc3cccc4ccccc34)c2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |